Dihydroxyaluminium sodium carbonate

Solid-state characterization Crystal structure Ion-exchange selectivity

Dihydroxyaluminium sodium carbonate (DASC) is a crystalline, water-insoluble, aluminium-containing antacid with the mineral formula NaAl(OH)₂CO₃, structurally analogous to the naturally occurring mineral dawsonite. Clinically administered under the brand name Alugastrin, it is classified as a non-systemic gastric antacid (ATC code: A02AB04) that acts locally within the gastrointestinal tract to neutralize hydrochloric acid, providing symptomatic relief in conditions such as duodenal ulcer disease, dyspepsia, and gastroesophageal reflux.

Molecular Formula CH4AlNaO5
Molecular Weight 146.01 g/mol
CAS No. 16482-55-6
Cat. No. B091821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroxyaluminium sodium carbonate
CAS16482-55-6
Synonymsdawsonite
dihydroxy sodium aluminum carbonate
dihydroxyaluminum sodium carbonate
dihydroxyaluminum sodium carbonate potassium salt
Kompensan
Molecular FormulaCH4AlNaO5
Molecular Weight146.01 g/mol
Structural Identifiers
SMILESC(=O)([O-])O[Al].O.O.[Na+]
InChIInChI=1S/CH2O3.Al.Na.2H2O/c2-1(3)4;;;;/h(H2,2,3,4);;;2*1H2/q;2*+1;;/p-2
InChIKeyHCOGWSKIDQXORT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroxyaluminium Sodium Carbonate (CAS 16482-55-6): Antacid Procurement and Selection Evidence


Dihydroxyaluminium sodium carbonate (DASC) is a crystalline, water-insoluble, aluminium-containing antacid with the mineral formula NaAl(OH)₂CO₃, structurally analogous to the naturally occurring mineral dawsonite [1]. Clinically administered under the brand name Alugastrin, it is classified as a non-systemic gastric antacid (ATC code: A02AB04) that acts locally within the gastrointestinal tract to neutralize hydrochloric acid, providing symptomatic relief in conditions such as duodenal ulcer disease, dyspepsia, and gastroesophageal reflux [2]. Unlike amorphous aluminium hydroxide gels, DASC possesses a defined crystal lattice in which sodium is an integral structural component rather than a loosely bound counterion, a feature that fundamentally distinguishes its physicochemical behavior and acid-neutralization kinetics from competing aluminium-based antacids [3].

Why Generic Substitution of Dihydroxyaluminium Sodium Carbonate with Alternative Aluminium Antacids Is Not Pharmacopoeia-Equivalent


Aluminium-containing antacids are frequently treated as interchangeable commodity chemicals in procurement workflows; however, fundamental structural and performance differences render generic substitution scientifically indefensible for dihydroxyaluminium sodium carbonate [1]. DASC is a crystalline dawsonite-type compound in which sodium is covalently integrated into the crystal lattice, whereas common alternatives such as aluminium hydroxide gel, magaldrate, and hydrotalcite are amorphous or possess distinct layered double-hydroxide structures with different interlayer anions and counterion behaviors [2]. These structural disparities translate directly into measured differences in acid-neutralization kinetics, buffering duration, pepsin interaction profiles, and in vivo duodenal ulcer healing outcomes, as quantified in the head-to-head evidence below [3].

Dihydroxyaluminium Sodium Carbonate: Quantified Differentiation Evidence Against Comparator Antacids


Crystalline Sodium Integration Prevents Counterion Exchange Versus Amorphous Aluminium Hydroxycarbonate Gel

In a direct experimental comparison, Scholtz et al. demonstrated that approximately 90% of sodium ions present in washed amorphous aluminium hydroxycarbonate gel could be removed by exchange with magnesium, confirming that sodium serves as a loosely bound counterion in the gel phase. In contrast, sodium could not be removed from dihydroxyaluminium sodium carbonate (DASC) by identical magnesium exchange treatment because sodium is an integral part of the dawsonite-type crystal lattice [1]. This structural distinction is critical: the authors further hypothesized that aluminium hydroxycarbonate gels that resist sodium removal are actually physical mixtures contaminated with crystalline DASC [1]. IR and X-ray structural analysis independently confirmed that DASC crystallizes as the mineral dawsonite, NaAl(OH)₂CO₃, whereas aluminium hydroxide gel is amorphous aluminium hydroxycarbonate, and magaldrate adopts a hydrotalcite-like layered structure with sulfate as the major interlayer anion [2].

Solid-state characterization Crystal structure Ion-exchange selectivity Antacid formulation stability

In Vitro Antacid Performance Superiority of DASC Powder Over Dihydroxyaluminium Aminoacetate and Aluminium Hydroxide in Chewable Tablet Formulations

Boraie et al. conducted a systematic in vitro evaluation of aluminium-based antacid powders and their corresponding chewable tablet formulations. The antacid performance of dihydroxyaluminium sodium carbonate (DASC) powder was directly compared with dihydroxyaluminium aminoacetate (DAA) and aluminium hydroxide. DASC powder was reported to be superior to DAA in antacid performance, while aluminium hydroxide gave unsatisfactory results under the same test conditions [1]. Magnesium oxide was shown to further improve antacid effectiveness across all three aluminium compounds tested. Among DASC tablet formulations, those incorporating hydroxypropylmethylcellulose (HPMC) as a binder maintained good antacid properties, although the onset of action decreased somewhat when HPMC was applied as a granulating solution. In contrast, polyvinylpyrrolidone (PVP K-90) exerted a detrimental effect on DASC performance when used intragranularly as a granulating solution [1].

In vitro antacid evaluation Chewable tablet formulation Acid-neutralizing capacity Pharmaceutical preformulation

Clinical Duodenal Ulcer Healing Equivalence to Ranitidine and Comparability to Aluminium-Magnesium Hydroxide Combination

In a controlled, double-blind clinical study involving 153 patients with duodenal ulcer disease, Mach (1995) compared 4-week treatment outcomes of dihydroxyaluminium sodium carbonate (Alugastrin), aluminium and magnesium hydroxides (Alumag), ranitidine, and placebo. The duodenal ulcer healing rates were: DASC 71%, aluminium-magnesium hydroxides 75%, ranitidine 79%, and placebo 47%. Both antacids significantly accelerated ulcer healing compared to placebo, demonstrating efficacy comparable to ranitidine [1]. An earlier double-blind randomized trial by Mach et al. (1992) independently confirmed these findings with low-dose DASC achieving 72% healing, versus 76% for aluminium-magnesium hydroxide and 80% for ranitidine, all significantly superior to placebo at 46% [2]. Critically, neither DASC nor the comparator antacid produced any trophic effects on gastric mucosa, confirming the local, non-systemic mechanism of action that differentiates antacids from acid-suppressive agents [1][2].

Duodenal ulcer healing Clinical trial Antacid efficacy Histamine H2-receptor antagonist comparison

Acid-Neutralizing Capacity and Kinetic Profile: Rapid Onset Combined with Prolonged Buffering Duration

The USP monograph for dihydroxyaluminium sodium carbonate specifies an expected acid-neutralizing capacity of 0.0278 mEq per mg of the undried material, with a pharmacopoeial minimum acceptance criterion of not less than 75.0% of the expected mEq value (i.e., ≥0.02085 mEq/mg) when determined on approximately 425 mg of material [1]. The acid-neutralization kinetics of DASC, as characterized by multi-phase pH-stat analysis, proceed through an immediate rapid reaction phase followed by a slower zero-order phase and a terminal fast zero-order phase, yielding a profile described as both prompt and prolonged in both in vitro and in vivo testing [2]. In a comparative in vivo study using gastric-fistula dogs, DASC was evaluated alongside aluminium hydroxide, sodium bicarbonate, and calcium carbonate, with the data permitting direct comparison between chemical neutralization capacity and in vivo antacid effectiveness [3].

Acid-neutralizing capacity pH-stat kinetics Buffering duration USP monograph specification

Pepsin-Modulated HCl Neutralization Kinetics Differentiate DASC from Hydrotalcite and Dihydroxyaluminium Aminoacetate

Kokot (1991) conducted a comparative kinetic study of HCl neutralization by dihydroxyaluminium sodium carbonate (DHASC), hydrotalcite (HT), and dihydroxyaluminium aminoacetate (DHAAA) at constant pH 3.0 in the presence of varying concentrations of pepsin. The rate data were analyzed using the Weibull distribution function, allowing extraction and direct comparison of kinetical parameters for each antacid with and without pepsin present [1]. The study revealed differential effects of pepsin on the neutralization kinetics of the three antacids, with distinct mechanisms of inhibition or acceleration of acid neutralization operating for each compound class. These kinetic differences arise from the unique crystalline structure of DASC compared to the layered double-hydroxide structure of hydrotalcite and the organic aluminium complex structure of DHAAA [1].

Pepsin interaction Acid neutralization kinetics Weibull distribution modeling Antacid mechanism of action

Optimal Application Scenarios for Dihydroxyaluminium Sodium Carbonate Based on Quantitative Differentiation Evidence


Chewable Antacid Tablet Development Requiring Single-API Aluminium Antacid with Superior In Vitro Performance

For pharmaceutical development teams formulating chewable antacid tablets where a single aluminium-based active pharmaceutical ingredient is desired, DASC is the rational selection over dihydroxyaluminium aminoacetate (DAA) and aluminium hydroxide based on direct head-to-head in vitro antacid performance data [1]. The evidence demonstrates that DASC powder outperforms DAA, while aluminium hydroxide yields unsatisfactory results. Formulators should incorporate hydroxypropylmethylcellulose (HPMC) as the binder and avoid polyvinylpyrrolidone (PVP K-90), which has a documented detrimental effect on DASC tablet antacid performance when used as an intragranular granulating solution [1].

Duodenal Ulcer Therapy Requiring Non-Systemic Treatment with Ranitidine-Equivalent Efficacy

In clinical settings or clinical trial design where duodenal ulcer healing requires a non-systemic (locally acting) therapeutic option with efficacy statistically equivalent to an H2-receptor antagonist, DASC (Alugastrin) is supported by two independent randomized controlled trials demonstrating 71-72% healing rates at 4 weeks, comparable to ranitidine (79-80%) and aluminium-magnesium hydroxide combination (75-76%), and significantly superior to placebo (46-47%) [1][2]. The absence of trophic effects on gastric mucosa confirms that therapeutic benefit is achieved without systemic pharmacological alteration of gastric physiology [1][2].

Quality Control and Reference Standard Material Requiring Defined Crystalline Structure and Reproducible Sodium Stoichiometry

For analytical laboratories, pharmacopoeial reference standard preparation, or quality control applications requiring a compositionally consistent aluminium-based carbonate antacid, DASC is uniquely suitable because sodium is irreversibly integrated into the dawsonite crystal lattice rather than present as exchangeable counterions [1]. This structural feature, confirmed by magnesium exchange experiments showing 0% sodium removal from DASC versus approximately 90% removal from amorphous aluminium hydroxycarbonate gel [1], ensures batch-to-batch stoichiometric reproducibility that amorphous alternatives cannot provide. The USP monograph specification of acid-neutralizing capacity (≥75.0% of 0.0278 mEq/mg expected) provides a validated quality benchmark [2].

Antacid Mechanistic Research Investigating Pepsin-Modulated Acid Neutralization Kinetics

For academic or industrial research programs investigating the interplay between antacid chemistry and pepsin activity in gastric environments, DASC serves as a distinct model compound whose pepsin-modulated HCl neutralization kinetics differ mechanistically from both hydrotalcite and dihydroxyaluminium aminoacetate, as established by Weibull distribution function kinetic analysis at constant pH 3.0 [1]. This differentiation makes DASC an essential comparator in any systematic study of antacid structure-activity relationships under simulated physiological conditions.

Quote Request

Request a Quote for Dihydroxyaluminium sodium carbonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.